molecular formula C10H19N B2517519 3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287274-14-8

3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2517519
CAS No.: 2287274-14-8
M. Wt: 153.269
InChI Key: DDVAKLBJFOGFGC-UHFFFAOYSA-N
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Description

3-(3-Methylbutyl)bicyclo[111]pentan-1-amine is a compound belonging to the bicyclo[111]pentane family, which is known for its unique three-dimensional structure and high strain energy

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbutyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across the central bond of [1.1.1]propellane .

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through flow photochemical addition of propellane to diacetyl, followed by haloform reaction to form bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This method allows for the production of multigram quantities of the compound, which can then be further modified to introduce the desired substituents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or carboxylic acids back to alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites that are otherwise inaccessible to more conventional molecules. This can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

3-(3-Methylbutyl)bicyclo[1.1.1]pentan-1-amine can be compared to other bicyclo[1.1.1]pentane derivatives and similar compounds:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-(3-methylbutyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-8(2)3-4-9-5-10(11,6-9)7-9/h8H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAKLBJFOGFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC12CC(C1)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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